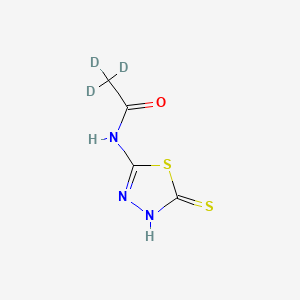

2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

The molecular formula of “2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3” is C4H2D3N3OS2 . The InChI representation is InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)/i1D3 . The compound has a molecular weight of 175.2 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving “2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3” were not found in the available resources, 1,3,4-thiadiazole derivatives have been shown to exhibit a broad spectrum of biological activity .科学的研究の応用

Microwave Assisted Synthesis and Bioactivity

2-Acetamido-5-mercapto-1,3,4-thiadiazole derivatives, when combined with various reactants like chloroacetic acid and benzoin, yield different bioactive compounds. These compounds exhibit significant antibacterial, antifungal, and antitubercular activities, highlighting their potential in the development of new therapeutic agents (Shiradkar & Kale, 2006).

Synthesis of Derivatives with Bioactivity

Derivatives of 2-Acetamido-5-mercapto-1,3,4-thiadiazole exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. These findings suggest the compound's usefulness in the development of new antibacterial agents (Hussein, 2016).

Enhancing Plant Growth

Certain derivatives of 2-Acetamido-5-mercapto-1,3,4-thiadiazole show promising plant growth-regulating activity, particularly in enhancing root elongation at low concentrations. This indicates potential agricultural applications in promoting plant growth (Yang et al., 2013).

Novel Synthesis Methods

Innovative methods for synthesizing thiadiazole derivatives, including those related to 2-Acetamido-5-mercapto-1,3,4-thiadiazole, have been developed. These methods expand the possibilities for creating diverse compounds with varied biological activities (El-Sherief et al., 2010).

Corrosion Inhibition

Thiadiazole derivatives, including those related to 2-Acetamido-5-mercapto-1,3,4-thiadiazole, are effective as corrosion inhibitors. They exhibit protective effects on metals like bronze, indicating their potential use in material science and engineering (Varvara et al., 2008).

Anticancer Potential

Derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, related to 2-Acetamido-5-mercapto-1,3,4-thiadiazole, have been evaluated for their anticancer activity. Some derivatives showed notable cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy (Mohammadi-Farani et al., 2014).

作用機序

Target of Action

The primary target of 2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 is carbonic anhydrase , an enzyme that plays a crucial role in regulating pH and fluid balance in the body . The compound acts as an inhibitor of this enzyme .

Mode of Action

2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 interacts with carbonic anhydrase by binding to its active site, thereby inhibiting its activity . This inhibition disrupts the enzyme’s ability to catalyze the hydration of carbon dioxide, a critical step in the regulation of pH and fluid balance .

Biochemical Pathways

By inhibiting carbonic anhydrase, 2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 affects several biochemical pathways. Most notably, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many physiological processes, including respiration and the maintenance of acid-base balance .

Pharmacokinetics

It is known to be soluble in dmso , suggesting that it may have good bioavailability. Its stability under ambient conditions and long-term storage at +4°C indicates that it may have a favorable pharmacokinetic profile.

Result of Action

The inhibition of carbonic anhydrase by 2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 leads to a decrease in the production of bicarbonate and protons. This can result in a variety of molecular and cellular effects, including changes in pH and fluid balance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3. For instance, the compound is stable for at least 2 years when stored at +4°C and protected from light and moisture . Therefore, proper storage conditions are essential for maintaining its efficacy. Additionally, the compound’s solubility in DMSO suggests that its action may be influenced by the presence of this solvent in the environment.

特性

IUPAC Name |

2,2,2-trideuterio-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSMAMSVZRCQMP-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=S)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=NNC(=S)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-Methylbenz[a]anthracene-d14](/img/no-structure.png)

![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)

![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)